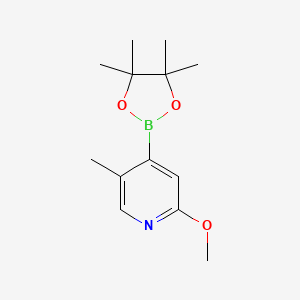![molecular formula C13H16O3 B15332704 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C13H16O3 It is a derivative of benzoannulene, characterized by the presence of two methoxy groups and a tetrahydrobenzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be synthesized through several methods. One common approach involves the condensation of acetylacetone with phenol, followed by oxidation. The reaction typically proceeds as follows:
Condensation Reaction: Acetylacetone reacts with phenol in the presence of a base to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to yield 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of selective estrogen receptor degraders (SERDs) for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as estrogen receptors. The compound acts as a ligand, binding to the receptors and modulating their activity. This interaction can lead to the degradation of the receptors, thereby inhibiting their signaling pathways and exerting anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar in structure but with different substitution patterns .
- 1-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains an amino group instead of methoxy groups .
Uniqueness
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups contribute to its reactivity and potential as a pharmacophore in drug design.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1,3-dimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O3/c1-15-9-7-11-10(13(8-9)16-2)5-3-4-6-12(11)14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RMOUCRPCLYPSMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCCCC2=O)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


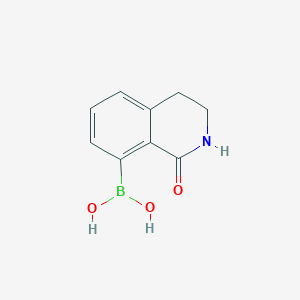
![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
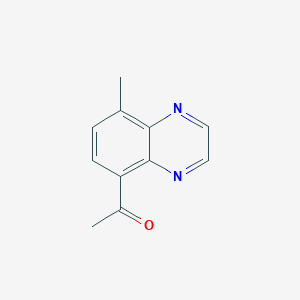
![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
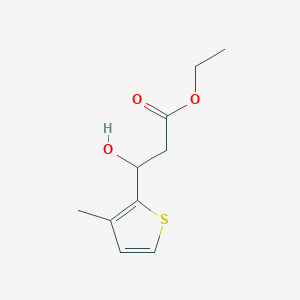
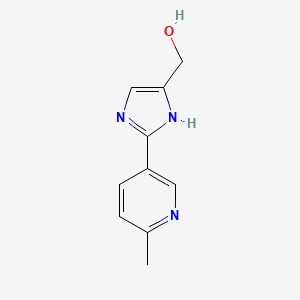

![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)

![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

